

# A Novel, Selective NaV1.8 Inhibitor for the Treatment of Pain

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of VX-548 (suzetrigine), a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8.

# **Chemical Structure and Properties**

VX-548, also known as suzetrigine, is an orally active small molecule. Its chemical and physical properties are summarized below.



Property	Value	Source
IUPAC Name	4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide	[1]
CAS Number	2649467-58-1	[2][3][4]
Molecular Formula	C21H20F5N3O4	[2]
Molecular Weight	473.4 g/mol	[2][4]
SMILES	O=C(NC1=CC=NC(C(N)=O)= C1)[C@H]2INVALID-LINK INVALID-LINKINVALID- LINK(C(F)(F)F)O2	[2]
InChI	InChl=1S/C21H20F5N3O4/c1- 9-14(11-4-5- 12(22)15(23)16(11)32- 3)17(33- 20(9,2)21(24,25)26)19(31)29- 10-6-7-28-13(8- 10)18(27)30/h4-9,14,17H,1- 3H3,(H2,27,30) (H,28,29,31)/t9-,14-,17+,20+/m 0/s1	[1][2]
Formulation	A solid	[2]
Solubility	DMSO: 161 mg/mL (340.1 mM)	[4]

# **Mechanism of Action and Signaling Pathway**

VX-548 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8. [3][4][5][6] NaV1.8 plays a crucial role in the transmission of pain signals within the peripheral



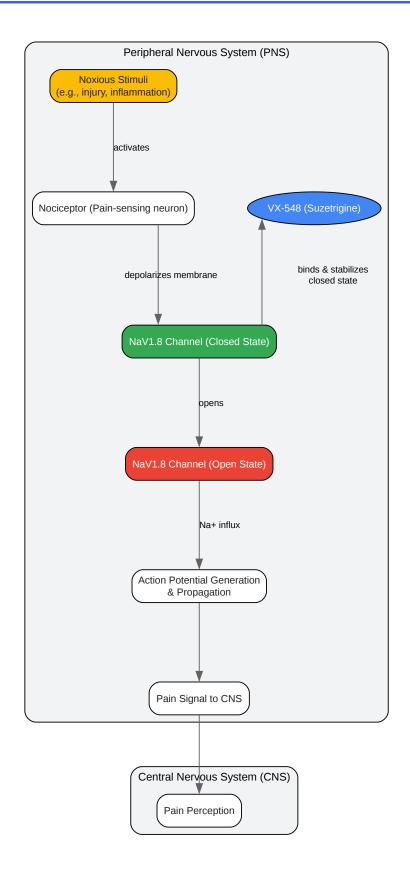




nervous system.[5][6][7] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is a genetically validated target for pain treatment.[5][6]

The mechanism of action of VX-548 involves binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in a closed state.[6] This allosteric mechanism results in tonic inhibition of NaV1.8, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[6] A key advantage of this peripheral action is the potential to provide effective pain relief without the central nervous system side effects and addictive potential associated with opioids.[5][6]





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Figure 1: Mechanism of Action of VX-548 (Suzetrigine) in the Peripheral Nervous System.



## **Pharmacological Properties**

VX-548 exhibits high selectivity for NaV1.8 over other sodium channel subtypes, which is critical for its favorable safety profile.[2][6]

Target	IC50 (nM)	Selectivity vs. other NaV subtypes	Source
Human NaV1.8	0.7	≥ 31,000-fold	[2][6]
Monkey NaV1.8	0.75	-	[4]
Rabbit NaV1.8	52	-	[4]
Rat NaV1.8	56	-	[4]
Mouse NaV1.8	210	-	[4]
Dog NaV1.8	740	-	[4]
Other Human NaV Channels	>10,000	-	[2]

# **Clinical Efficacy and Safety**

VX-548 has demonstrated efficacy in multiple clinical trials for the treatment of moderate-to-severe acute pain and painful diabetic peripheral neuropathy (DPN).

### **Acute Pain**

Phase 2 and Phase 3 clinical trials have evaluated VX-548 in patients following bunionectomy and abdominoplasty surgeries.[7] The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48).



Study	Condition	VX-548 Dose	Primary Endpoint (SPID48) vs. Placebo	Key Secondary Endpoint	Source
Phase 3	Abdominopla sty	100 mg loading dose, then 50 mg every 12 hours	Statistically significant improvement (p < 0.0001)	More rapid onset of pain relief	[7][8]
Phase 3	Bunionectom y	100 mg loading dose, then 50 mg every 12 hours	Statistically significant improvement (p = 0.0002)	More rapid onset of pain relief	[7][8]

While VX-548 showed a significant reduction in pain compared to placebo, it did not demonstrate superiority over a hydrocodone bitartrate/acetaminophen combination.[7][9]

# **Painful Diabetic Peripheral Neuropathy (DPN)**

A Phase 2 study of VX-548 in patients with DPN showed a statistically significant and clinically meaningful reduction in the weekly average of daily pain intensity on a Numeric Pain Rating Scale (NPRS) at Week 12.[5]

Dose Group	Mean Change in NPRS at Week 12	% Patients with ≥50% Pain Reduction	% Patients with ≥70% Pain Reduction
High Dose (69 mg QD)	-2.26	>30%	>20%
Mid Dose (46 mg QD)	-2.11	>30%	>20%
Low Dose (23 mg QD)	-2.18	>30%	-
Pregabalin (Reference)	-2.09	22%	10%



Data from Vertex Pharmaceuticals Phase 2 DPN study press release.[5]

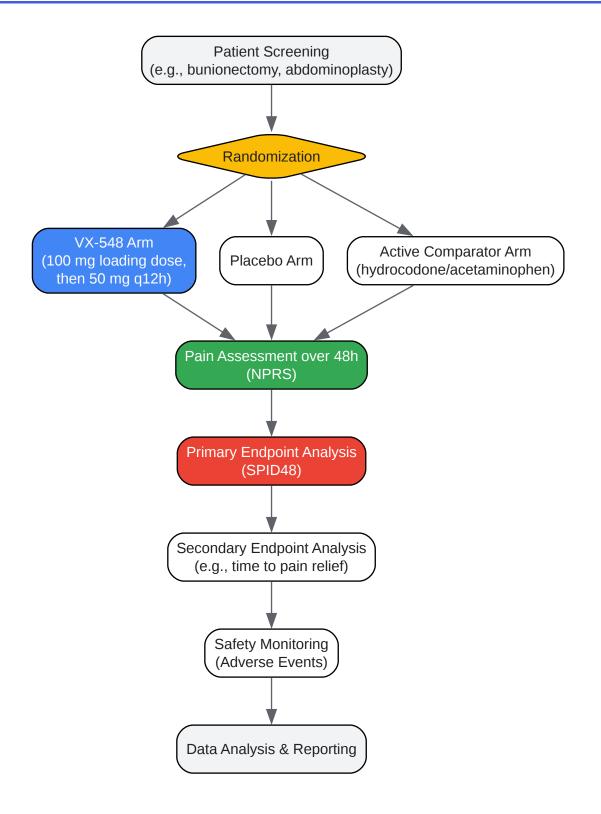
## **Safety and Tolerability**

Across clinical trials, VX-548 has been generally well-tolerated.[5][7] The most common adverse events are mild to moderate and include headache, nausea, constipation, and dizziness.[7][9] Importantly, studies have shown no evidence of addictive potential.[6]

# Experimental Protocols Representative Phase 3 Acute Pain Trial Design

A representative experimental workflow for the Phase 3 trials in acute pain is outlined below.





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